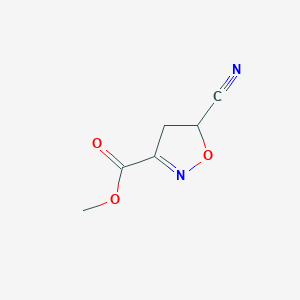
叶绿醌氧化物
描述
Vitamin K1 2,3-epoxide is an important intermediate of vitamin K metabolism and is involved in the carboxylation of the Gla residues of proteins. Vitamin K1 2,3-epoxide is a metabolite of vitamin K1, which is a fat-soluble vitamin found in a variety of foods and is essential for the synthesis of several proteins involved in hemostasis, bone metabolism and other physiological processes. Vitamin K1 2,3-epoxide is also known as menaquinone-4 and is an important intermediate in the vitamin K cycle.
科学研究应用
血液凝固
叶绿醌氧化物在血液凝固级联中起着至关重要的作用。 它是维生素K环氧化物还原酶(VKOR)的底物,该酶负责再生参与凝血的蛋白质中某些谷氨酸残基羧化的还原维生素K 。此过程对于凝血因子的激活至关重要,例如凝血酶原和因子VII、IX和X。
骨代谢
在骨代谢中,叶绿醌氧化物参与骨钙蛋白的羧化,骨钙蛋白是由成骨细胞分泌的蛋白质。 羧化的骨钙蛋白结合钙,这对于骨骼的矿化和强度至关重要 。
抗氧化特性
最近的研究强调了维生素K化合物,包括叶绿醌氧化物的抗氧化特性。 这些化合物可以通过清除自由基来保护细胞免受氧化应激,从而可能降低患慢性病的风险 。
神经分化
叶绿醌氧化物已被证明在神经干细胞中具有分化诱导活性。 这表明它在通过促进神经组织再生治疗神经退行性疾病或损伤方面具有潜在的应用 。
转录调控
维生素K1 2,3-环氧化物作为类固醇和异生素受体(SXR)的激动剂,具有转录活性。 该受体参与药物和内源性化合物的解毒,表明叶绿醌氧化物可能在调节药物代谢中发挥作用 。
心血管健康
通过参与基质Gla蛋白(MGP)的羧化,叶绿醌氧化物有助于防止动脉和软骨的钙化,从而有助于心血管健康 。
抗炎作用
叶绿醌氧化物与抗炎作用有关。 它可以抑制促炎细胞因子的合成,因此在炎症性疾病中具有治疗潜力 。
在癌症治疗中的作用
新兴研究表明,维生素K1 2,3-环氧化物可用于癌症治疗。 它能够诱导癌细胞凋亡而不影响正常细胞,使其成为靶向治疗的有希望的候选者 。
作用机制
Target of Action
Phylloquinone oxide, also known as Vitamin K1 2,3-epoxide, primarily targets the enzyme γ-carboxylase . This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X . These coagulation factors play a crucial role in blood clotting, a process vital for preventing excessive bleeding .
Mode of Action
Phylloquinone oxide acts as a cofactor for the enzyme γ-carboxylase . It enables the γ-carboxylation of glutamate residues in specific proteins involved in blood coagulation, bone metabolism, and vascular biology . This modification allows these proteins to bind calcium ions, often triggering their functions .
Biochemical Pathways
Phylloquinone oxide is involved in the vitamin K cycle, a biochemical pathway crucial for blood coagulation . It also integrates into signaling molecule synthesis pathways, leading to the synthesis of important defense signaling molecules, such as salicylic acid and benzoic acid derivatives .
Pharmacokinetics
Phylloquinone oxide, being a fat-soluble vitamin, exhibits certain ADME (Absorption, Distribution, Metabolism, Excretion) properties . Upon oral administration, it shows a long duration of action as vitamin K is cycled in the body . The clearance rate of intravenous phylloquinone is 90% in 2 hours, and 99% in 8 hours .
Result of Action
The primary result of Phylloquinone oxide’s action is the prevention and treatment of coagulation disorders due to faulty formation of coagulation factors II, VII, IX, and X caused by deficiency or interference in the activity of vitamin K . It also plays a role in photosynthesis, acting as an electron carrier .
Action Environment
The action of Phylloquinone oxide can be influenced by various environmental factors. For instance, its presence as photoproducts from air pollutants can have toxicological effects . Additionally, its antioxidant activity can improve general health conditions .
安全和危害
未来方向
Vitamin K, including Vitamin K1 2,3-epoxide, shows promising results in various health-related areas. It is associated with increased bone mineral density and reduced fracture risk . Further studies are required to validate these effects and to explore the potential of Vitamin K as a health-promoting supplement .
生化分析
Biochemical Properties
Phylloquinone oxide plays a role in various biochemical reactions. It is involved in the electron transport chain in photosystem I in photosynthetic organisms . It interacts with various enzymes, proteins, and other biomolecules, acting as an essential electron carrier
Cellular Effects
Phylloquinone oxide has significant effects on various types of cells and cellular processes. It influences cell function by acting as an essential electron carrier in photosystem I . It also impacts cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Phylloquinone oxide are still being researched.
Molecular Mechanism
The molecular mechanism of action of Phylloquinone oxide involves its role as an electron carrier. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Phylloquinone oxide is involved in various biochemical reactions and cellular processes, which may change over time .
Metabolic Pathways
Phylloquinone oxide is involved in various metabolic pathways. It is known to be involved in the electron transport chain in photosystem I . It interacts with various enzymes and cofactors within these pathways
Transport and Distribution
Phylloquinone oxide is transported and distributed within cells and tissues. It is predominantly found in chloroplasts . It may interact with various transporters or binding proteins, and its localization or accumulation may be influenced by these interactions .
Subcellular Localization
Phylloquinone oxide is predominantly localized in the chloroplasts of cells . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXFBIHPWIDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865225 | |
| Record name | 1a-Methyl-7a-(3,7,11,15-tetramethylhexadec-2-en-1-yl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25486-55-9 | |
| Record name | Vitamin K epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25486-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phylloquinone 2,3-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-epoxyphytyl)menaquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



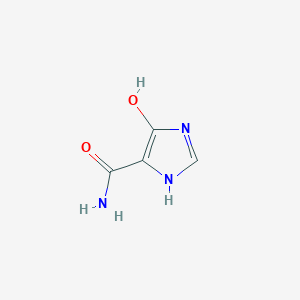
![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
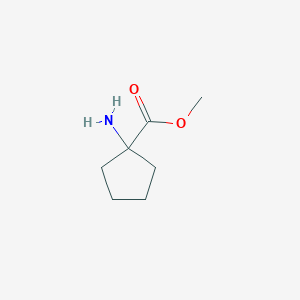



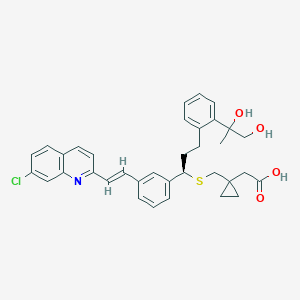
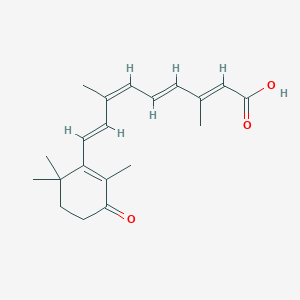



![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
